6-(4-nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
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Overview
Description
6-(4-nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a pyrazolo[1,5-a]pyrimidine derivative that has gained significant attention in the scientific community due to its potential application in drug discovery. This compound has been reported to exhibit promising biological activities, including anticancer, anti-inflammatory, and antiviral properties.
Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
Research has demonstrated the potential of 6-(4-nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives in synthesizing a wide range of fused pyrimidines and other heterocyclic compounds. For example, reactions with 2-methylthiopyrimidines have led to the synthesis of new fused pyrimidines, showcasing the versatility of these compounds in creating novel structures with potential pharmaceutical applications (El-Reedy et al., 1989).
Antiviral and Antimicrobial Activities
Derivatives of this compound have been evaluated for their antiviral and antimicrobial activities. For instance, certain pyrazolo[4′,3′:5,6]pyrano[2,3‐d]pyrimidine derivatives were synthesized for antiviral evaluation against Herpes Simplex Virus type-1 (HSV-1), highlighting their potential as antiviral agents (Shamroukh et al., 2007). Moreover, the synthesis of 6-substituted 4-amino-pyrazolo[3,4-d]pyrimidines has demonstrated significant antibacterial effects against various pathogenic bacteria, suggesting their use as antibacterial agents (Beyzaei et al., 2017).
Antitumor and Cytotoxic Activities
The cytotoxic and antitumor activities of certain novel heterocycles incorporating the 6-(1,3-diphenyl-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile structure have been explored. These studies have shown promising results, indicating the potential of these compounds in cancer research (Ramadan et al., 2019).
Radiolabeling for Tumor Imaging
This compound derivatives have also been utilized in the synthesis of radiolabeled compounds for tumor imaging using Positron Emission Tomography (PET). This research indicates the applicability of these derivatives in developing diagnostic tools for cancer detection (Xu et al., 2012).
Future Directions
The future directions for “6-(4-nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile” could involve further exploration of its therapeutic potential, given its affinity to enzymes or receptors involved in critical biological processes . Additionally, the development of green synthetic methodologies and the design of solid-state emitters could be potential areas of research .
properties
IUPAC Name |
6-(4-nitropyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5N7O2/c11-1-7-2-13-16-5-8(3-12-10(7)16)15-6-9(4-14-15)17(18)19/h2-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHKSBOPIYHBNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C(C=NN21)C#N)N3C=C(C=N3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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